- Decarbonylation of benzaldehydes by dual photoorgano-cobalt catalysisChemical Communications (Cambridge, 2023, 59(55), 8592-8595,
Cas no 630-08-0 (carbon monoxide,cyl. with 10 L (net~3kg))
carbon monoxide(carbon monoxide),A carbon oxide compound,The chemical formula isCO,The chemical formula quantity is28.0101,It is usually colorless\Odorless\Odorless gas.Physically,The melting point of carbon monoxide is-205℃,Boiling point is-191.5℃,Insoluble in water(20In water at ℃solubilityby0.002838 g
),Not easy to liquefy and solidify.Chemically,Existing reducibility of carbon monoxide,And oxidizing,Can undergo oxidation reaction(Combustion reaction)\Disproportionation reaction, etc;SimultaneityToxicnature,When the concentration is high, it can cause people to have different degrees of poisoning symptoms,Brain harmful to human body\heart\liver\kidney\Lung and other tissues,Even electrocution like death,The lowest lethal concentration for human inhalation is5000 ppm(5minute).Industrially,Carbon monoxide is the basis of one carbon chemistry,It can be prepared by coke oxygen method and other methods,It is mainly used for the production of methanol, phosgene and organic synthesis.
),Not easy to liquefy and solidify.Chemically,Existing reducibility of carbon monoxide,And oxidizing,Can undergo oxidation reaction(Combustion reaction)\Disproportionation reaction, etc;SimultaneityToxicnature,When the concentration is high, it can cause people to have different degrees of poisoning symptoms,Brain harmful to human body\heart\liver\kidney\Lung and other tissues,Even electrocution like death,The lowest lethal concentration for human inhalation is5000 ppm(5minute).Industrially,Carbon monoxide is the basis of one carbon chemistry,It can be prepared by coke oxygen method and other methods,It is mainly used for the production of methanol, phosgene and organic synthesis.
630-08-0 structure
carbon monoxide,cyl. with 10 L (net~3kg)
carbon monoxide,cyl. with 10 L (net~3kg) Properties
Names and Identifiers
-
- carbon monoxide,cyl. with 10 L (net~3kg)
- Carbon monoxide
- carbon-12C monoxide
- carbon monooxide
- Carbonic oxide
- Exhaust gas
- Flue gas
- Kohlenoxyd
- CARBON MONOXIDE
- CARBON MONOXIDE, 99.0+%
- CARBON MONOXIDE-16O (GAS) (18O-DEPLETED), 99.93 ATOM% 16O
- CARBON-12C MONOXIDE, 99.95 ATOM % 12C
- Carbon monoxyde
- Carbon monoxide (MAC 20 @2000m 15 @>3000m)
- Carbon oxide
- Carbon monoxide 10% by volume or more
- (CO)
- Koolmonoxyde
- monoxide
- CHEBI:17245
- Kohlenmonoxid
- UN1016
- UNII-7U1EE4V452
- Oxyde de carbone
- Monoxide, Carbon
- Carbon oxide (CO)
- CARBON MONOXIDE [MI]
- Carbon monoxide, compressed [UN1016] [Poison gas]
- C00237
- Carbon monoxide (USAN)
- NA9202
- Kohlenmonoxid [German]
- CARBON MONOXIDE [WHO-DD]
- Carbonio (ossido di)
- carbon(II) oxide
- 630-08-0
- [CO]
- Carbone (oxyde de) [French]
- CARBONEUM OXYGENISATUM [HPUS]
- Carbon monoxide, refrigerated liquid (cryogenic liquid) [NA9202] [Poison gas]
- CARBON MONOXIDE [MART.]
- Kohlenoxid
- Koolmonoxyde [Dutch]
- CARBON MONOXIDE (MART.)
- Carbon monoxide [USAN]
- CARBON MONOXIDE (EP MONOGRAPH)
- HSDB 903
- CARBON MONOXIDE [EP MONOGRAPH]
- Wegla tlenek [Polish]
- C#O
- Carbonio (ossido di) [Italian]
- DTXSID5027273
- Oxyde de carbone [French]
- Carbone (oxyde de)
- D09706
- Carbon monoxide, refrigerated liquid (cryogenic liquid)
- Q2025
- EC 211-128-3
- CARBON MONOXIDE [HSDB]
- .carbon monoxide
- c0369
- NS00075458
- Carbon monoxide (DOT)
- CHEMBL1231840
- CARBON MONOXIDE [VANDF]
- Wegla tlenek
- Kohlenoxyd [German]
- DTXCID407273
- EINECS 211-128-3
- DB11588
- 7U1EE4V452
- Carboneum oxygenisatum
- Carbon monoxide, compressed
- 35907-63-2
- CARBON MONOXIDE (13C; 18O)
- +Expand
-
- UGFAIRIUMAVXCW-UHFFFAOYSA-N
- InChI=1S/CO/c1-2
- [C-]#[O+]
- 3587264
Computed Properties
- 27.99490
- 0
- 1
- 0
- 27.994915
- 2
- 10
- 0
- 0
- 0
- 0
- 0
- 1
- 0.7
- Not determined
- 0
- 1
Experimental Properties
- -0.20800
- 0.00000
- 13,1823
- 1.0003
- 192 ºC
- 1495 ºC
- <-50
- At 20 °C and at a pressure of 101 kPa, 2.266 volumes of carbon monoxide dissolve in 100 volumes of water.
- Colorless and odorless smell [1]
- Slightly soluble in water, soluble in most organic solvents such as ethanol \ Ben \ chloroform [13]
- 0.9679 g/cm3 (15 ºC)
- 14.01 eV
carbon monoxide,cyl. with 10 L (net~3kg) Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1C:492-22-8, C:Co diacetylacetonate, C:72914-19-3, S:MeCN, 5 h, 28°C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Perchloric acid Catalysts: Palladium
Reference
- Insight into the Oxidation Mechanism of Furanic Compounds on Pt(111)ACS Catalysis, 2019, 9(12), 11360-11370,
Synthetic Circuit 3
Reaction Conditions
1.1 500 °C
Reference
- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditionsMolecular Catalysis, 2019, 465, 33-42,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Zinc ; 6 h, 1 bar, 420 °C
Reference
- Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process)Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796,
Synthetic Circuit 5
Reaction Conditions
1.1C:13595-86-3, C:P, S:H2O, S:MeCN, 20 min, 25°C
Reference
- Coupling Benzylamine Oxidation with CO2 Photoconversion to Ethanol over a Black Phosphorus and Bismuth Tungstate S-Scheme HeterojunctionAngewandte Chemie, 2023, 62(36), e202302919,
Synthetic Circuit 6
Reaction Conditions
1.1R:Cs2CO3, C:Cu, S:66796-30-3, S:H2O, S:Me2CHOH, 15 h, rt
Reference
- Adjacent Copper Single Atoms Promote C-C Coupling in Electrochemical CO2 Reduction for the Efficient Conversion of EthanolJournal of the American Chemical Society, 2023, 145(31), 17253-17264,
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1R:KHCO3, S:H2O, pH 6.8
Reference
- Mechanistic Insights into the Formation of Hydroxyacetone, Acetone, and 1,2-Propanediol from Electrochemical CO2 Reduction on CopperJournal of the American Chemical Society, 2023, 145(28), 15343-15352,
Synthetic Circuit 9
Reaction Conditions
1.1 Solvents: Methanol ; 1.5 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Reference
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride
RSC Advances,
2020,
10(40),
24017-24026
,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran , Water ; 5 min, rt; rt → 0 °C
1.2 2 h, 0 °C; 4 h, 0 °C → rt
2.1 Solvents: Methanol ; 1.5 h, rt
2.2 Solvents: Water ; rt
1.2 2 h, 0 °C; 4 h, 0 °C → rt
2.1 Solvents: Methanol ; 1.5 h, rt
2.2 Solvents: Water ; rt
Reference
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride
RSC Advances,
2020,
10(40),
24017-24026
,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 5 mbar, 370 °C → 765 °C
Reference
The interplay between chemistry and heat/mass transfer during the fast pyrolysis of cellulose
Reaction Chemistry & Engineering,
2016,
1(5),
555-566
,
carbon monoxide,cyl. with 10 L (net~3kg) Raw materials
- Di-tert-butyl dicarbonate
- Glycerol
- tert-Butyl naphthalen-1-ylcarbamate
- Formamide
- Cellulose
- 4-Tert-Butylbenzaldehyde
carbon monoxide,cyl. with 10 L (net~3kg) Preparation Products
- Ethylene Glycol, Dehydrated (107-21-1)
- Glyoxal (107-22-2)
- 1-Methyl-2-propylbenzene (1074-17-5)
- 1-tert-Butyl-2-methylbenzene (1074-92-6)
- Hexylbenzene (1077-16-3)
- Maleic acid (110-16-7)
- 1-hydroxypropan-2-one (116-09-6)
- Acetaldehyde, hydroxy-(9CI) (141-46-8)
- 1,3-DIETHYLBENZENE (141-93-5)
- 4,4'-Di-tert-butylbenzophenone (15796-82-4)
- 1-methyl-4-pentylbenzene (1595-09-1)
- 2-Butyltoluene (1595-11-5)
- 7-Methylbenzofuran (17059-52-8)
- Benzene, 1,2-dipropyl- (17171-71-0)
- 2-Methyl-1H-indene (2177-47-1)
- 1,3-dimethyl-1H-indene (2177-48-2)
- 2-Hydroxy-3-(1-naphthalenyl)-4,5-oxazolidinedione (2448163-75-3)
- Furancarboxylic acid (26447-28-9)
- 2-Ethyl-m-xylene (2870-04-4)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- Cellobiosan (35405-71-1)
- 2-Methylbenzofuran (4265-25-2)
- Pentane, methyl- (43133-95-5)
- Indane (496-11-7)
- (1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol (498-07-7)
- Aspirin (50-78-2)
- D(+)-Glucose (50-99-7)
- 1,2,3,5-Tetramethylbenzene (527-53-7)
- o-Cymene (527-84-4)
- Hexadecane (544-76-3)
- 1,5-Dimethylnaphthalene (571-61-9)
- 1,7-Dimethylnaphthalene (575-37-1)
- 1,6-Dimethylnaphthalene (575-43-9)
- (±)-1,2-Propanediol (57-55-6)
- 2,3-Dimethylnaphthalene (581-40-8)
- 2,6-Dimethylnaphthalene (581-42-0)
- cis-2-Butene (590-18-1)
- 2-Ethyl Toluene (611-14-3)
- 2-Methylstyrene (611-15-4)
- 4-Ethyltoluene (622-96-8)
- Tridecane (629-50-5)
- 1-Phenyl-1-propyne (673-32-5)
- 5-Hydroxymethylfurfural (67-47-0)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- Formic acid, ion(1-)(8CI,9CI) (71-47-6)
- Acetate ions (71-50-1)
- 2-Methyl-1-phenyl-1-propene (>85%) (768-49-0)
- N-Benzylidenebenzylamine (780-25-6)
- 1,6-Anhydro-β-d-cellotriose (78797-67-8)
- Nitrilotripropionic Acid (817-11-8)
- 1-Naphthyl isocyanate (86-84-0)
- 2-Ethylphenol (90-00-6)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- Indene (95-13-6)
- 5-hydroxyfuran-2-carboxylic acid (97529-85-6)
- tert-Butylbenzene (98-06-6)
- 1,3-Diisopropylbenzene (99-62-7)
carbon monoxide,cyl. with 10 L (net~3kg) Related Literature
-
1. Carbo-[3]oxocarbon and its isomers: evaluation of the stability and of the electron delocalizationMicka?l Gicquel,Jean-Louis Heully,Christine Lepetit,Remi Chauvin Phys. Chem. Chem. Phys. 2008 10 3578
-
2. Non-steady-state and transient isotope tracer studies in methanol synthesisS. David Jackson,Brian J. Brandreth J. Chem. Soc. Faraday Trans. 1 1989 85 3579
-
Olivier Herbinet,Frédérique Battin-Leclerc,Sarah Bax,Hervé Le Gall,Pierre-Alexandre Glaude,René Fournet,Zhongyue Zhou,Liulin Deng,Huijun Guo,Mingfeng Xie,Fei Qi Phys. Chem. Chem. Phys. 2011 13 296
-
Alan Thursfield,Arul Murugan,Rafael Franca,Ian S. Metcalfe Energy Environ. Sci. 2012 5 7421
-
Chen Zhang,Qinghua Lai,Joseph H. Holles Catal. Sci. Technol. 2016 6 4632
-
Chris J. Bennett,Corey S. Jamieson,Ralf I. Kaiser Phys. Chem. Chem. Phys. 2010 12 4032
-
Ary O. Cavalcante,Sérgio M. Urahata,Mauro C. C. Ribeiro Phys. Chem. Chem. Phys. 2004 6 2956
-
8. Partial oxidation of C2–C4 alkanes into oxygenates using an Au | yttria-stabilized zirconia | Ag electrochemical reaction cellAndrew P. E. York,Satoshi Hamakawa,Takashi Hayakawa,Koichi Sato,Tatsuo Tsunoda,Katsuomi Takehira J. Chem. Soc. Faraday Trans. 1996 92 3579
-
9. Untangling the formation of the cyclic carbon trioxide isomer in low temperature carbon dioxide icesChris J. Bennett,C. Jamieson,Alexander M. Mebel,Ralf I. Kaiser Phys. Chem. Chem. Phys. 2004 6 735
-
Courtney P. Ennis,Chris J. Bennett,Ralf I. Kaiser Phys. Chem. Chem. Phys. 2011 13 9469
630-08-0 (carbon monoxide,cyl. with 10 L (net~3kg)) Related Products
- 13446-44-1(Dimanganese(2+) diphosphate)
- 10432-84-5(1-CHLORO-2-ISOCYANOBENZENE)
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- 102584-11-2(Pyridinium,1-methyl-3-[[4-[[4-[[[4-[[(1-methylpyridinium-3-yl)amino]carbonyl]phenyl]amino]carbonyl]benzoyl]amino]phenyl]amino]-,diiodide (9CI))
- 1076-07-9(Phenylacetic-α,α-d2 Acid)
- 10225-77-1(Lyxopyranoside, methyl,tribenzoate, b-L-(8CI))
- 175205-46-6(4-(1,2,3-Thiadiazol-4-yl)phenylacetonitrile)
- 175135-14-5(7-Bromo-5-(trifluoromethyl)-1H-benzodimidazole)
- 117902-15-5(4-Fluoro-3-methoxyphenol)
- 170727-02-3(3-Bromothiophene-2-sulfonyl chloride)